(R)-1-(2-Isopropoxyphenyl)ethan-1-ol
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Overview
Description
®-1-(2-Isopropoxyphenyl)ethan-1-ol is an organic compound that belongs to the class of secondary alcohols It features a phenyl ring substituted with an isopropoxy group and a hydroxyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Isopropoxyphenyl)ethan-1-ol can be achieved through several methods:
Reduction of Ketones: One common method involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Grignard Reaction: Another approach is the Grignard reaction, where a Grignard reagent reacts with an ester or aldehyde to form the desired alcohol.
Asymmetric Synthesis: Enantioselective synthesis using chiral catalysts or reagents can be employed to obtain the ®-enantiomer with high optical purity.
Industrial Production Methods
Industrial production of ®-1-(2-Isopropoxyphenyl)ethan-1-ol may involve large-scale reduction processes or catalytic hydrogenation techniques. The choice of method depends on factors such as cost, efficiency, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form the corresponding ketone or carboxylic acid.
Reduction: Further reduction can lead to the formation of hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides, ethers.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Employed in the synthesis of chiral compounds for asymmetric synthesis.
Biology
Enzyme Studies: Utilized in studies involving enzyme-catalyzed reactions.
Metabolic Pathways: Investigated for its role in various metabolic pathways.
Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure and reactivity.
Drug Delivery: Explored as a component in drug delivery systems.
Industry
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Materials Science: Investigated for its potential use in the development of new materials.
Mechanism of Action
The mechanism of action of ®-1-(2-Isopropoxyphenyl)ethan-1-ol depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely and require detailed study to elucidate.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Isopropoxyphenyl)ethan-1-ol: The enantiomer of the compound with different optical activity.
1-(2-Methoxyphenyl)ethan-1-ol: A similar compound with a methoxy group instead of an isopropoxy group.
1-(2-Ethoxyphenyl)ethan-1-ol: A compound with an ethoxy group in place of the isopropoxy group.
Uniqueness
®-1-(2-Isopropoxyphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of the isopropoxy group, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C11H16O2 |
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Molecular Weight |
180.24 g/mol |
IUPAC Name |
(1R)-1-(2-propan-2-yloxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O2/c1-8(2)13-11-7-5-4-6-10(11)9(3)12/h4-9,12H,1-3H3/t9-/m1/s1 |
InChI Key |
SQIRSCVITFKGIX-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1OC(C)C)O |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(C)O |
Origin of Product |
United States |
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